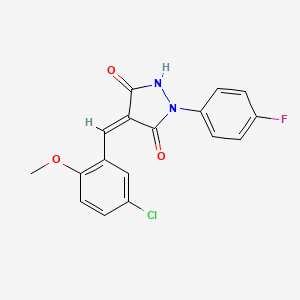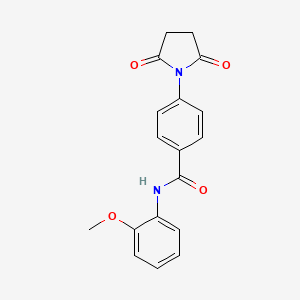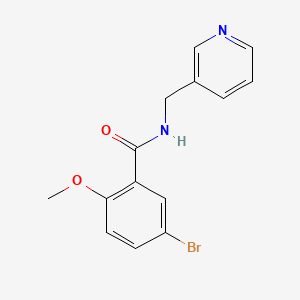
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as 5-Br-PAD, is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different aspects of cellular and molecular biology. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the binding of the compound to the catalytic subunit of PP2A, which leads to the inhibition of its activity. This inhibition results in the hyperphosphorylation of many cellular proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of other cellular enzymes, such as glycogen synthase kinase 3β and protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific role of this enzyme in different cellular processes. However, one limitation of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the development of new analogs of the compound that have improved selectivity and reduced toxicity. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of PP2A in different disease states, such as cancer and neurodegenerative disorders. Finally, the compound can be used to explore the potential therapeutic applications of PP2A inhibitors in the treatment of different diseases.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying different aspects of cellular and molecular biology. The compound's ability to selectively inhibit the activity of PP2A has led to its use in various scientific studies. While there are some limitations to its use, there are also many future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves several steps. The first step is the conversion of 2-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The second step involves the reaction of the acid chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The final step of the synthesis involves the bromination of the resulting compound using bromine or N-bromosuccinimide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been used in various scientific studies due to its ability to selectively inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates many cellular processes, including cell division, DNA replication, and cell death. By inhibiting PP2A, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of this enzyme in different cellular processes.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYVIRERYUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
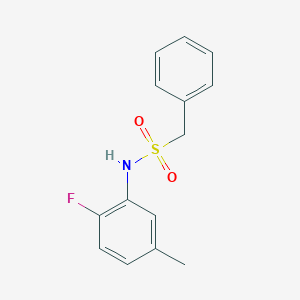
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
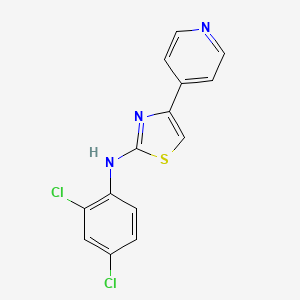
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
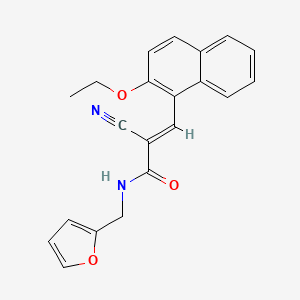

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

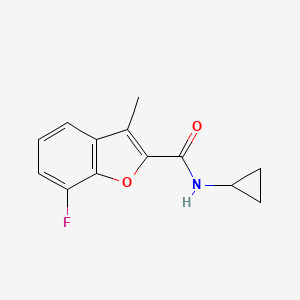
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
